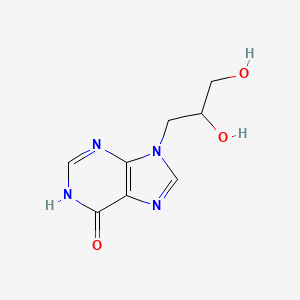
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one
Descripción general
Descripción
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one is a compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the condensation of an appropriate aldehyde with a hydroxylamine derivative to form the oxime group. This is followed by cyclization and further functional group modifications to achieve the desired benzazepine structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
5-Hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one can be compared with other benzazepine derivatives, such as:
1-(Hydroxyimino)-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-thione: Similar structure but with a thione group instead of a ketone.
1-(Hydroxyimino)-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-amine: Contains an amine group instead of a ketone. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3 |
Clave InChI |
AGMHHPHTPYMULW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC=CC=C2C(=NO)C1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B8604743.png)


![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)



![[1-(4-Acetyl-phenyl)-piperidin-4-YL]-acetic acid](/img/structure/B8604802.png)

